rac-(1R,6R)-3-benzyl-3-azabicyclo[4.1.0]heptane
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Overview
Description
rac-(1R,6R)-3-benzyl-3-azabicyclo[410]heptane is a bicyclic compound that features a unique azabicyclo structure
Preparation Methods
The synthesis of rac-(1R,6R)-3-benzyl-3-azabicyclo[4.1.0]heptane typically involves multiple steps starting from readily available precursors. One common synthetic route involves the cyclization of a suitable precursor under specific conditions to form the azabicyclo structure. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
rac-(1R,6R)-3-benzyl-3-azabicyclo[4.1.0]heptane can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Scientific Research Applications
rac-(1R,6R)-3-benzyl-3-azabicyclo[4.1.0]heptane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding due to its unique structure.
Industry: Used in the production of fine chemicals and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of rac-(1R,6R)-3-benzyl-3-azabicyclo[4.1.0]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The azabicyclo structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
rac-(1R,6R)-3-benzyl-3-azabicyclo[4.1.0]heptane can be compared with other similar compounds, such as:
rac-(1R,6R)-7,7-dibromo-3-azabicyclo[4.1.0]heptane: This compound has similar structural features but includes bromine atoms, which can alter its reactivity and applications.
rac-(1R,6R)-2,2-difluoro-7-oxabicyclo[4.1.0]heptane:
rac-(1R,6S,7R)-2-oxobicyclo[4.1.0]heptane-7-carboxylic acid: This compound features a carboxylic acid group, making it useful in different synthetic applications.
These comparisons highlight the unique aspects of this compound, particularly its potential for diverse chemical reactions and applications.
Properties
IUPAC Name |
(1S,6S)-3-benzyl-3-azabicyclo[4.1.0]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-2-4-11(5-3-1)9-14-7-6-12-8-13(12)10-14/h1-5,12-13H,6-10H2/t12-,13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRVRPHELFNBNU-CHWSQXEVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2C1C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]2[C@H]1C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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